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Compound of Interest

Compound Name: 2-(1H-Pyrrol-1-yl)pyridine

Cat. No.: B1270338

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(1H-pyrrol-1-yl)pyridine, a
heterocyclic aromatic compound of interest in medicinal chemistry and drug development. The
document details its chemical identity, physicochemical properties, a representative synthetic
protocol, and an examination of the biological activities of structurally related compounds,
offering insights into its potential therapeutic applications.

Nomenclature and Chemical Identity

2-(1H-pyrrol-1-yl)pyridine is a bicyclic aromatic compound consisting of a pyridine ring
substituted at the 2-position with a pyrrole ring linked via its nitrogen atom.

Table 1: IUPAC Name and Synonyms for 2-(1H-pyrrol-1-yl)pyridine
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Identifier Type Value

IUPAC Name 2-(1H-pyrrol-1-y)pyridine[1]

CAS Number 50966-74-0[1]

PubChem CID 736557[1]

Molecular Formula CoHsN2[1][2]

SMILES clcene(cl)n2cccec2|2]

InChlKey AWOGYKQLZGNICG-UHFFFAOYSA-N[2]

N-(2-pyridyl)pyrrole, 1-(2-pyridinyl)pyrrole,

Synonyms o
Pyridine, 2-(1H-pyrrol-1-yl)-[1]

Physicochemical Properties

The physicochemical properties of 2-(1H-pyrrol-1-yl)pyridine are crucial for its handling,
formulation, and behavior in biological systems. The data presented below are primarily
computed values sourced from PubChem.

Table 2: Computed Physicochemical Properties of 2-(1H-pyrrol-1-yl)pyridine
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Property Value Source

Molecular Weight 144.17 g/mol [1112]

XLogP3 1.6 [1]

Hydrogen Bond Donor Count 0 Computed by Cactvs
Hydrogen Bond Acceptor

Count 2 Computed by Cactvs
Rotatable Bond Count 1 Computed by Cactvs
Exact Mass 144.068748264 Da [1]

Topological Polar Surface Area  17.8 A2 [1]

Heavy Atom Count 11 Computed by PubChem
Complexity 119 [1]

Synthesis of 2-(1H-pyrrol-1-yl)pyridine

The synthesis of N-substituted pyrroles can be effectively achieved through the Paal-Knorr
pyrrole synthesis. This method involves the condensation of a 1,4-dicarbonyl compound with a
primary amine. For the synthesis of 2-(1H-pyrrol-1-yl)pyridine, 2-aminopyridine serves as the
primary amine and 2,5-dimethoxytetrahydrofuran is a stable precursor to the required 1,4-
dicarbonyl compound (succinaldehyde).

This protocol is a representative method for the synthesis of 2-(1H-pyrrol-1-yl)pyridine.

Materials:

2-Aminopyridine

2,5-Dimethoxytetrahydrofuran

Glacial Acetic Acid

Ethanol
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Sodium Bicarbonate (Saturated Aqueous Solution)

Anhydrous Magnesium Sulfate

Ethyl Acetate

Hexane

Procedure:

In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminopyridine (1
equivalent) in a mixture of ethanol and glacial acetic acid.

To this solution, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents).

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress
using Thin Layer Chromatography (TLC).

After completion, cool the reaction mixture to room temperature.
Concentrate the mixture under reduced pressure to remove the solvent.

Neutralize the residue by careful addition of a saturated aqueous solution of sodium
bicarbonate until the effervescence ceases.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers and wash with brine, then dry over anhydrous magnesium
sulfate.

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain
the crude product.

Purify the crude product by column chromatography on silica gel, using a hexane-ethyl
acetate gradient as the eluent, to yield pure 2-(1H-pyrrol-1-yl)pyridine.
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Synthesis workflow for 2-(1H-pyrrol-1-yl)pyridine.
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Biological Activity and Potential Applications in
Drug Development

While specific biological data for 2-(1H-pyrrol-1-yl)pyridine is limited in publicly accessible
literature, the broader class of pyrrole and pyridine-containing heterocycles is known for a wide
range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory
effects.[3][4][5]

A recent study on a novel derivative, [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-
yl)pyridine], has shed light on the potential of this scaffold in oncology. This compound
demonstrated selective cytotoxicity against human myeloid leukemia cell lines, while showing
no significant toxicity to non-cancerous cells.[6][7]

The derivative of 2-pyrrol-1-ylpyridine was evaluated for its cytotoxic potential against HL60
(acute myeloid leukemia) and K562 (chronic myeloid leukemia) cell lines. The half-maximal
inhibitory concentration (ICso) values were determined using an MTT assay.

Table 3: Cytotoxicity (ICso) of a 2-pyrrol-1-ylpyridine Derivative

Cell Line Cancer Type ICso0 (pg/mL)
HL60 Acute Myeloid Leukemia 25.93[6][7]
K562 Chronic Myeloid Leukemia 10.42[6][7]

These results indicate a potent and selective antiproliferative effect on leukemia cells,
suggesting that the 2-pyrrol-1-ylpyridine scaffold could be a promising starting point for the
development of novel anti-leukemia agents.[6]

The same study also investigated the immunomodulatory effects of the compound. It was found
to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2) and modulate the
expression of several key cytokines in peripheral blood mononuclear cells (PBMCs).[6][7]
Specifically, the compound led to a decrease in the pro-inflammatory cytokine INFy, while
upregulating the expression of IL-4, IL-6, IL-10, and IL-12/23p40.[6] This modulation of cytokine
profiles suggests a potential role in immuno-oncology, where altering the tumor
microenvironment can enhance anti-tumor responses.
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Experimental Protocols for Biological Evaluation

The following protocols are based on the methodologies used to assess the biological activity
of the aforementioned 2-pyrrol-1-ylpyridine derivative.[6][7]

Objective: To determine the concentration-dependent cytotoxic effect of the compound on
cancer and non-cancerous cell lines.

Procedure:

Seed cells (e.g., HL60, K562, Vero, PBMCs) in 96-well plates at an appropriate density and
incubate for 24 hours.

o Treat the cells with various concentrations of the test compound (e.g., 3-100 pg/mL) and
incubate for 24, 48, and 72-hour time points.

 After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan
crystals.

¢ Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).
o Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

o Calculate cell viability as a percentage relative to untreated control cells and determine the
ICso value.

Objective: To evaluate the effect of the compound on the production of various cytokines by
immune cells.

Procedure:
« Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.

o Culture the PBMCs in the presence or absence of the test compound at a non-toxic
concentration.
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Stimulate the cells with a suitable mitogen (e.g., phytohemagglutinin) to induce cytokine
production.

After a 24-hour incubation period, collect the cell culture supernatants.

Quantify the concentration of various cytokines (e.g., IL-4, IL-6, IL-10, IL-12/23p40, INFy) in
the supernatants using a multiplex bead-based immunoassay (e.g., Luminex) or individual
ELISA kits.

Analyze the data to determine the change in cytokine expression levels in response to the
compound treatment.
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Workflow for biological evaluation of 2-pyrrol-1-ylpyridine derivatives.

Conclusion

2-(1H-pyrrol-1-yl)pyridine represents a valuable scaffold in medicinal chemistry. Its

straightforward synthesis via established methods like the Paal-Knorr reaction makes it an

accessible starting point for the generation of diverse chemical libraries. The demonstrated
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cytotoxic and immunomodulatory activities of a closely related derivative highlight the potential
of this chemical class in the development of new therapeutics, particularly in the field of
oncology. Further investigation into the specific biological targets and mechanisms of action of
2-(1H-pyrrol-1-yl)pyridine and its analogues is warranted to fully explore their therapeutic
potential. This guide provides a foundational resource for researchers and drug development
professionals interested in advancing the study of this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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